Scientific databases like PubChem don't list any confirmed biological activities for this specific molecule []. This suggests that research on this compound might be in its early stages or not yet published in the open scientific literature.
Researchers might be studying 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide due to its structural similarity to other known bioactive molecules. The presence of the 2,3,4-trifluorophenyl group and the acetamide functional group are both found in various pharmaceuticals [, ]. However, further investigation is needed to identify any specific research applications.
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group and a trifluorophenyl moiety. Its molecular formula is C₈H₅ClF₃NO, and it has a molecular weight of approximately 223.58 g/mol. The compound features an acetamide functional group, making it relevant in various chemical and biological applications.
The compound is known for its reactivity, particularly due to the presence of the chloro group, which can be substituted by nucleophiles. This substitution reaction is fundamental in organic synthesis, allowing for the formation of diverse derivatives. For instance, nucleophilic attack on the carbon atom bonded to chlorine can yield products such as amines or alcohols depending on the nucleophile used .
Additionally, 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide can participate in hydrolysis reactions under acidic or basic conditions, leading to the corresponding carboxylic acid and amine .
The synthesis of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide typically involves several steps:
These steps can vary based on specific laboratory techniques and desired yields .
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide has several applications in medicinal chemistry and organic synthesis:
Studies have shown that 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide interacts with various biological targets. Its mechanism of action often involves binding to specific enzymes or receptors within microbial cells, inhibiting their function and leading to cell death. Interaction studies using molecular docking techniques have provided insights into its binding affinities and possible pathways of action against different pathogens .
Several compounds share structural similarities with 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Chloro-N-(3-fluorophenyl)acetamide | 350-81-2 | 0.98 |
2-Chloro-N-(3,4-difluorophenyl)acetamide | 76778-13-7 | 0.93 |
2-Chloro-N,N-bis(4-fluorophenyl)acetamide | 117082-85-6 | 0.91 |
2-Chloro-N-(2-fluorophenyl)acetamide | 347-66-0 | 0.91 |
These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique trifluorophenyl substitution in 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide that may confer distinct biological properties compared to its analogs .